
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a styryl group at the 3rd position of the quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dichloroquinoxaline.
Formation of the Styryl Group: The styryl group is introduced through a Heck reaction, where 6,7-dichloroquinoxaline is reacted with styrene in the presence of a palladium catalyst and a base.
Methylation: The final step involves the methylation of the 2nd position of the quinoxaline ring using a suitable methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-2-methylquinoxaline: Lacks the styryl group, making it less versatile in certain applications.
6,7-Dichloro-3-styrylquinoxaline: Lacks the methyl group at the 2nd position, affecting its chemical reactivity and biological activity.
2-Methyl-3-styrylquinoxaline: Lacks the chlorine atoms, which may alter its electronic properties and reactivity.
Uniqueness: (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is unique due to the presence of both chlorine atoms and the styryl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H12Cl2N2 |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
6,7-dichloro-2-methyl-3-[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-15(8-7-12-5-3-2-4-6-12)21-17-10-14(19)13(18)9-16(17)20-11/h2-10H,1H3/b8-7+ |
InChI-Schlüssel |
BOGNZFDYMTWILC-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=NC2=CC(=C(C=C2N=C1/C=C/C3=CC=CC=C3)Cl)Cl |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



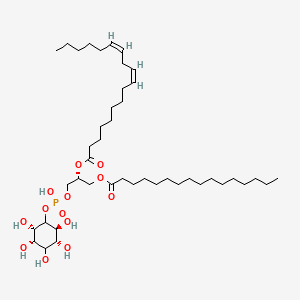
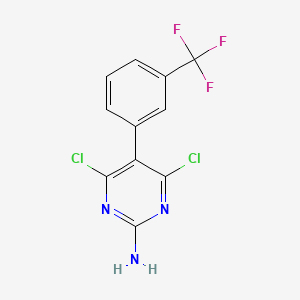
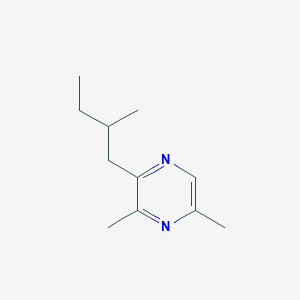
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
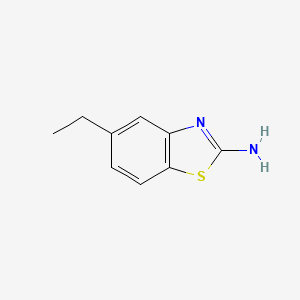

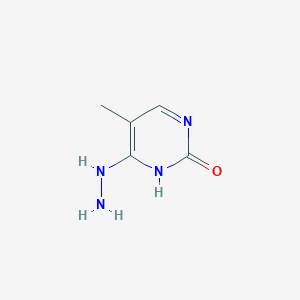


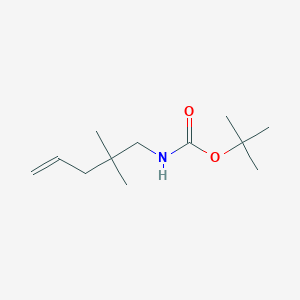
![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
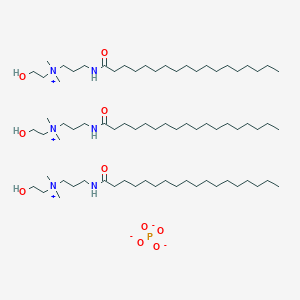
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
